4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Description

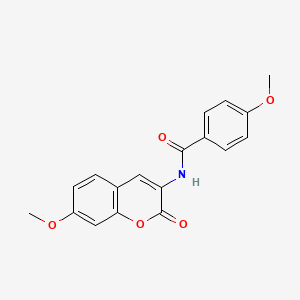

This compound is a coumarin-derived carboxamide featuring two methoxy substituents: one at the 4-position of the benzene ring in the benzenecarboxamide moiety and another at the 7-position of the 2-oxo-2H-chromen (coumarin) core. The carboxamide linkage bridges the coumarin’s 3-position and the substituted benzene ring. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities, with substituent patterns critically influencing their bioactivity .

Properties

IUPAC Name |

4-methoxy-N-(7-methoxy-2-oxochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-13-6-3-11(4-7-13)17(20)19-15-9-12-5-8-14(23-2)10-16(12)24-18(15)21/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHCEMPAYGQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The key starting material, 7-amino-4-methylcoumarin, is synthesized through the reaction of m-aminophenol, methoxycarbonyl chloride, and acetoacetic ester using concentrated sulfuric acid . The reaction is carried out in dry dimethylformamide (DMF) at elevated temperatures, and the completion of the reaction is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides and amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, methanol), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted coumarin derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, differing primarily in substituent placement and functional groups:

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Electron-Withdrawing Groups : The trifluoromethyl group in the oxadiazole derivative confers electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to methoxy-substituted analogs.

- Thiazolidinone vs. Carboxamide Linkages: The thiazolidinone-containing analog introduces a heterocyclic ring, which could modulate hydrogen-bonding capacity and biological target specificity.

Research Tools and Structural Validation

- Crystallographic Refinement : Programs like SHELXL and WinGX/ORTEP are critical for resolving the 3D structures of such compounds, enabling precise comparison of bond lengths, angles, and packing arrangements.

- Lumping Strategies : Grouping structurally similar compounds (e.g., coumarin-carboxamides) into surrogate categories could streamline computational modeling of their reactivity and environmental fate .

Biological Activity

The compound 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide , also known as a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 311.34 g/mol. The compound features a coumarin backbone, which is known for its significant pharmacological properties.

1. Anticancer Activity

Recent studies have demonstrated that compounds with coumarin structures exhibit potent anticancer properties. For instance:

- A study indicated that derivatives of 7-methoxy-coumarin showed significant inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 | Induces apoptosis |

| This compound | Colon Cancer | 6.5 | Cell cycle arrest |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various animal models:

- In a study assessing the effects on acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Neuroprotection is another promising area of research:

- A study highlighted that the compound could protect neuronal cells from oxidative stress-induced cell death. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive functions .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, confirming its role in apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using a rat model of inflammation, the administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) levels compared to the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.